Cas no 2138039-97-9 (3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine)

3-(4-Bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine is a brominated and fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The presence of both bromine and fluorine substituents enhances its reactivity and binding affinity, making it a valuable intermediate for the synthesis of biologically active compounds. The 1-methyl-1H-pyrazole core offers stability, while the amine group at the 5-position provides a versatile handle for further functionalization. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors or antimicrobial agents due to its structural features. Its well-defined purity and consistent performance make it suitable for high-precision synthetic applications.
3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine structure
2138039-97-9 structure
Product Name:3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
CAS No:2138039-97-9
MF:C10H9BrFN3
MW:270.100964307785
CID:6264071
PubChem ID:165492599
Update Time:2025-10-30

3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine
    • EN300-1149932
    • 2138039-97-9
    • Inchi: 1S/C10H9BrFN3/c1-15-10(13)8(12)9(14-15)6-2-4-7(11)5-3-6/h2-5H,13H2,1H3
    • InChI Key: ZVDSULUXCPFDNJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C(=C(N)N(C)N=1)F

Computed Properties

  • Exact Mass: 268.99639g/mol
  • Monoisotopic Mass: 268.99639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine

Comprehensive Overview of 3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine (CAS No. 2138039-97-9)

3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 4-bromophenyl group and a fluoro substitution, makes it a valuable intermediate for synthesizing novel bioactive molecules. The compound's CAS No. 2138039-97-9 ensures precise identification in global chemical databases, catering to researchers seeking high-purity reagents for drug discovery.

In recent years, the demand for halogenated pyrazole derivatives has surged due to their role in developing kinase inhibitors and antimicrobial agents. This compound's 1-methyl-1H-pyrazol-5-amine core is particularly noteworthy, as it mimics motifs found in FDA-approved drugs like celecoxib. Researchers frequently search for "pyrazole amine synthesis" or "bromophenyl fluoropyrazole applications," reflecting its relevance in medicinal chemistry. Its 4-fluoro substitution further enhances metabolic stability, a hot topic in pharmacokinetic optimization.

The compound's 2138039-97-9 identifier is often cross-referenced with studies on structure-activity relationships (SAR) in cancer therapeutics. Analytical techniques like HPLC and NMR confirm its purity (>98%), addressing the growing industry emphasis on QC-compliant intermediates. Environmental scientists also explore its degradation pathways, aligning with trends in "green chemistry for heterocycles."

From a commercial perspective, suppliers highlight 3-(4-bromophenyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine as a GMP-ready building block for scalable API production. Its compatibility with Suzuki-Miyaura coupling—a trending search term—enables diverse derivatization. Patent analyses reveal its utility in neuroprotective agent formulations, coinciding with rising interest in neurodegenerative disease research.

Ongoing studies investigate its potential as a fluorescent probe due to the bromophenyl moiety's electron-withdrawing properties. This aligns with nanotechnology trends, where researchers query "pyrazole-based sensors." Regulatory databases confirm its non-hazardous status under standard handling, ensuring compliance with REACH and FDA guidelines—a critical factor for procurement teams.

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